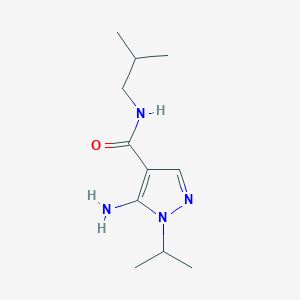
2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinyl group linked to a pyridinyl group, with a thioether linkage to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the pyridazinyl intermediate: Starting with a pyridazinone derivative, the compound undergoes chlorination to form a chloropyridazine intermediate.
Coupling with pyridinyl group: The chloropyridazine intermediate is then reacted with a pyridinyl derivative under basic conditions to form the pyridazinyl-pyridinyl compound.
Thioether formation: The pyridazinyl-pyridinyl compound is treated with a thiol reagent to introduce the thioether linkage.
Acetamide formation: Finally, the thioether intermediate is reacted with an acetamide derivative to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The pyridazinyl and pyridinyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Wirkmechanismus
The mechanism of action of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thioether and acetamide functionalities could play a role in binding to biological macromolecules, while the heterocyclic rings may facilitate interactions with nucleic acids or proteins.
Vergleich Mit ähnlichen Verbindungen
2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide: Lacks the thiophen-2-ylmethyl group.
N-(thiophen-2-ylmethyl)acetamide: Lacks the pyridazinyl-pyridinyl structure.
2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-methylacetamide: Similar structure but with a methyl group instead of the thiophen-2-ylmethyl group.
Uniqueness: The presence of both the pyridazinyl-pyridinyl structure and the thiophen-2-ylmethyl group in 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide makes it unique. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c21-15(18-10-13-2-1-9-22-13)11-23-16-4-3-14(19-20-16)12-5-7-17-8-6-12/h1-9H,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEXTNYOIUVYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2964311.png)
![3-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-5-(3-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2964313.png)





![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2964324.png)



![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2964330.png)
